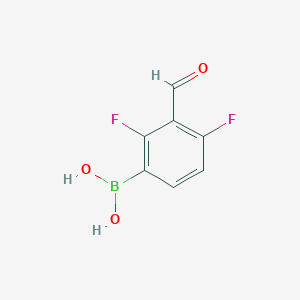

2,4-Difluoro-3-formylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-difluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAWONNALJEQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)C=O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391098 | |

| Record name | 2,4-Difluoro-3-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870718-06-2 | |

| Record name | (2,4-Difluoro-3-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870718-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-3-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoro-3-formylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-3-formylphenylboronic Acid

Abstract

This technical guide provides a comprehensive examination of the critical physicochemical properties of 2,4-Difluoro-3-formylphenylboronic acid (DFPBA), a key building block in modern medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with not only a summary of the compound's properties but also the underlying scientific principles and methodologies for their accurate determination. By elucidating the causality behind experimental choices and emphasizing self-validating protocols, this guide aims to serve as an authoritative resource for the effective application of this versatile molecule.

Introduction: The Strategic Importance of this compound

This compound, with the CAS Number 870718-06-2, is a trifunctional synthetic intermediate of significant interest in contemporary organic synthesis.[1][2][3] Its molecular architecture, featuring a boronic acid moiety, a reactive aldehyde group, and a difluorinated aromatic ring, offers a powerful toolkit for the construction of complex molecular entities. The two fluorine atoms exert strong electron-withdrawing effects, modulating the reactivity of the adjacent functional groups and often imparting desirable pharmacokinetic properties, such as enhanced metabolic stability and bioavailability, in derivative compounds.[4] The aldehyde provides a versatile handle for derivatization through reactions like reductive amination and Wittig olefination, while the boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4]

This unique combination of functionalities makes DFPBA an invaluable precursor for creating diverse chemical libraries for drug discovery, particularly in the development of targeted therapies.[4][5][6] A thorough understanding of its fundamental physicochemical properties is therefore a prerequisite for its rational and reproducible use in both research and industrial settings.

Core Physicochemical Profile of DFPBA

The behavior of DFPBA in chemical and biological systems is dictated by its intrinsic physicochemical properties. The following table consolidates key data for this compound, providing a foundation for its handling, reaction optimization, and formulation.

| Property | Value | Method of Determination | Significance in Application |

| Molecular Formula | C₇H₅BF₂O₃ | Mass Spectrometry, Elemental Analysis | Foundational for all stoichiometric calculations and structural confirmation.[1][2][3] |

| Molecular Weight | 185.92 g/mol | Mass Spectrometry | Essential for accurate molar concentration calculations and reaction stoichiometry.[1][2][3] |

| Appearance | White to off-white solid | Visual Inspection | A primary quality control parameter indicating bulk purity and consistency.[7] |

| Melting Point | 206-210 °C | Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus | Indicates purity; a sharp melting range is characteristic of a pure substance. Defines the upper limit for solid-state handling and storage.[1][2][8] Note: Other sources report ranges of 225-230 °C.[9][10] |

| Boiling Point | 332.5 ± 52.0 °C (Predicted) | Computational Modeling | Provides an estimate of volatility, though the compound is likely to decompose before boiling under atmospheric pressure.[8][9] |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | Computational Modeling | Useful for process scale-up calculations and understanding crystal packing.[8][9] |

| Solubility | Soluble in Acetone (Slightly) | Solubility Assays | Dictates solvent choice for reactions, purification (crystallization), and formulation.[7][8] General knowledge suggests solubility in other polar organic solvents like DMSO and methanol. |

| pKa | 7.72 ± 0.58 (Predicted) | Potentiometric Titration, UV-Vis Spectroscopy, Computational Modeling | Governs the ionization state in aqueous environments, which is critical for reactivity in Suzuki couplings and for interactions with biological targets.[9][10] |

| Chemical Stability | Moisture sensitive; prone to dehydration to form boroxine anhydride. | Stability-Indicating HPLC, NMR Spectroscopy | Determines appropriate storage conditions (e.g., inert atmosphere, low temperature) and shelf-life.[7][11][12] |

Experimental Protocols for Property Determination

The integrity of any research or development program relies on the accurate and reproducible characterization of its chemical components. The following section details the self-validating methodologies for the comprehensive analysis of DFPBA.

Identity, Purity, and Structural Confirmation

A multi-technique approach is mandatory to unambiguously confirm the structure and assess the purity of DFPBA.

A. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation in solution.

-

¹H NMR: Will confirm the presence of the aldehyde proton (CHO, ~10 ppm), aromatic protons, and the exchangeable boronic acid protons (B(OH)₂, often a broad singlet).

-

¹³C NMR: Will identify all unique carbon atoms, including the characteristic aldehyde carbonyl carbon (~190 ppm).

-

¹⁹F NMR: Crucial for confirming the presence and positions of the two fluorine atoms on the aromatic ring.

-

¹¹B NMR: Provides information about the boron atom's environment, confirming the trigonal boronic acid state.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight.[1][2][3] High-resolution mass spectrometry (HRMS) is essential to verify the elemental formula (C₇H₅BF₂O₃) by providing a highly accurate mass measurement.

B. Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. A validated reverse-phase HPLC method is critical for separating DFPBA from potential impurities, starting materials, and degradation products.

Workflow for HPLC Purity Analysis

Caption: A standard workflow for determining the purity of DFPBA by reverse-phase HPLC.

Thermal Properties: Melting Point

The melting point is a crucial indicator of purity.

Step-by-Step Protocol using Differential Scanning Calorimetry (DSC):

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of DFPBA into a hermetically sealed aluminum pan. An empty, sealed pan serves as the reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 50 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 250 °C).

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. A narrow peak width signifies high purity.

Stability Profile and the Boroxine Equilibrium

A critical, often overlooked, property of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine.[11][12][13][14] This equilibrium is highly sensitive to the presence of water.

Logical Relationship: Boronic Acid-Boroxine Equilibrium

Caption: The reversible equilibrium between DFPBA and its corresponding boroxine trimer.

Causality and Implications:

-

Expertise & Experience: In our experience, storing boronic acids under strictly anhydrous conditions (e.g., in a desiccator or under inert gas) will favor the formation of the boroxine.[7] This is not degradation but a chemical transformation. The presence of "varying amounts of anhydride" is a common note on supplier specifications for this reason.[15]

-

Trustworthiness: For reactions like Suzuki coupling, where the active catalyst interacts with the monomeric boronic acid, the presence of significant amounts of boroxine can affect reaction kinetics. It is often best practice to use the material as supplied or, for sensitive applications, to perform a brief workup with a biphasic solvent system (e.g., ether/water) to hydrolyze the boroxine back to the boronic acid before use.

Conclusion and Future Outlook

This compound stands out as a high-value, versatile reagent in the synthetic sciences. This guide has systematically detailed its core physicochemical properties and provided a framework of robust, self-validating analytical protocols for its characterization. An authoritative understanding of its melting point, purity, solubility, and particularly its stability with respect to boroxine formation, is essential for any scientist aiming to achieve reproducible and scalable results. As the demand for more complex and functionally diverse small molecules continues to grow, particularly in the pharmaceutical industry, a foundational knowledge of key building blocks like DFPBA will remain indispensable for driving innovation.

References

-

Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. National Institutes of Health. [Link]

-

MDPI. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]

-

HETEROCYCLES. Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]

-

Royal Society of Chemistry. Boroxine chemistry and applications: A perspective. [Link]

-

ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PubMed Central (PMC). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

Sources

- 1. This compound 870718-06-2 [sigmaaldrich.com]

- 2. CAS 870718-06-2 | 6660-3-3A | MDL MFCD04974116 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 870718-06-2 [amp.chemicalbook.com]

- 8. This compound | 870718-06-2 [amp.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Boroxine chemistry and applications: A perspective - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 3-Formylphenylboronic Acid | 87199-16-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

2,4-Difluoro-3-formylphenylboronic acid CAS number 870718-06-2

An In-Depth Technical Guide to 2,4-Difluoro-3-formylphenylboronic acid (CAS 870718-06-2): A Keystone Building Block in Modern Drug Discovery

Introduction

In the landscape of modern pharmaceutical development, success is often dictated by the strategic design of molecular scaffolds that can effectively interact with biological targets. Among the vast arsenal of chemical reagents available to medicinal chemists, this compound stands out as a particularly versatile and powerful building block.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of this compound, moving beyond simple data points to explore the causality behind its application and the nuances of its reactivity.

The strategic placement of two fluorine atoms, a formyl group, and a boronic acid moiety on a phenyl ring creates a trifunctional reagent with immense potential. The fluorine atoms can significantly enhance crucial drug-like properties such as metabolic stability, binding affinity, and bioavailability.[2][3] The formyl group serves as a reactive handle for a wide array of subsequent chemical transformations, while the boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This unique combination allows for the efficient construction of complex molecular architectures, making it an invaluable asset in the synthesis of novel therapeutics, particularly in fields like oncology.[3]

Physicochemical Properties & Structural Insights

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 870718-06-2 | [1][4][5] |

| Molecular Formula | C₇H₅BF₂O₃ | [1][4][5] |

| Molecular Weight | 185.92 g/mol | [1][4][5] |

| Appearance | Off-white to yellow solid | [6] |

| Melting Point | 206-210 °C | [4][5] |

| Purity | Typically ≥95% | [4] |

Structurally, the molecule's reactivity is heavily influenced by the interplay of its functional groups. The formyl group is expected to be largely coplanar with the benzene ring to maximize conjugation, while the boronic acid group may be twisted relative to the ring plane.[7] A critical, often overlooked, characteristic of boronic acids is their propensity to form cyclic anhydrides (boroxines) or dimers upon dehydration.[8] This is a crucial consideration for both storage and reaction stoichiometry, as the formation of these species alters the effective molecular weight and can impact solubility and reactivity. It is for this reason that storage under anhydrous conditions is paramount.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel prize-winning methodology provides a robust and highly tolerant method for the formation of carbon-carbon bonds, particularly for generating biaryl structures that are prevalent in active pharmaceutical ingredients.[9]

The reaction allows for the coupling of the boronic acid with a variety of organic halides (Ar-X) or triflates (Ar-OTf) under palladium catalysis. The presence of the formyl and fluoro groups is well-tolerated, a key advantage of this reaction.[9]

Exemplar Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Objective: To synthesize a 2',4'-Difluoro-3'-formyl-biphenyl derivative.

Materials:

-

This compound (1.1 eq.)

-

Aryl Bromide (1.0 eq.)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)

-

1,4-Dioxane

-

Water

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (3.0 eq.).

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.03 eq.).

-

Solvent Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This step is critical to remove oxygen, which can oxidatively deactivate the Pd(0) catalyst.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The aqueous base is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[10]

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired biaryl compound.

Visualizing the Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Formyl Group: A Gateway to Molecular Diversity

While the boronic acid is key for C-C bond formation, the ortho-formyl group is a powerful tool for diversification. Its presence allows for a host of subsequent chemical modifications, enabling the rapid generation of compound libraries from a common intermediate.

Caption: Synthetic pathways originating from the formyl group.

Structural Isomerism: The Benzoxaborole Equilibrium

An intriguing and synthetically relevant feature of 2-formylphenylboronic acids is their potential to exist in equilibrium with a cyclic tautomer, a 3-hydroxybenzoxaborole.[2] This isomerization is often solvent-dependent and can have profound implications for biological activity, as benzoxaboroles are a known class of bioactive compounds, with some acting as potent enzyme inhibitors.[2]

Caption: Equilibrium between the open-chain and cyclic benzoxaborole forms.

This equilibrium highlights the importance of characterizing the compound in the specific solvent system used for biological assays, as the observed activity may arise from either the open-chain or the cyclic form.[2]

Characterization and Quality Control

Confirming the identity and purity of this compound is essential for reproducible research. A combination of spectroscopic techniques should be employed.

-

¹H NMR: Expect signals in the aromatic region (7-8 ppm), a distinct singlet for the aldehyde proton (~10 ppm), and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.

-

¹⁹F NMR: Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms on the aromatic ring.

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons, the aldehyde carbonyl carbon (~190 ppm), and the carbon attached to the boron atom.

-

Mass Spectrometry (MS): ESI-MS should show the molecular ion peak [M-H]⁻ or [M+Na]⁺, confirming the molecular weight.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are crucial for safety and to maintain the integrity of the compound.

| Hazard Category | Description | Precautionary Action | Reference(s) |

| Acute Toxicity | May be harmful if swallowed (Acute Tox. 4 Oral). | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. | [5] |

| Skin Irritation | Causes skin irritation. | Wear protective gloves. Wash skin with soap and water if contact occurs. | [11][12] |

| Eye Irritation | Causes serious eye irritation. | Wear eye protection. Rinse cautiously with water for several minutes if contact occurs. | [11][12] |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area. | [11][12] |

Storage: The compound is moisture-sensitive.[11] It should be stored in a tightly closed container under an inert atmosphere (e.g., Argon) and kept in a cool, dry place, often under refrigeration (2-8 °C).[11][12]

Conclusion

This compound is more than just a catalogue chemical; it is a sophisticated synthetic tool that embodies several principles of modern medicinal chemistry. Its strategic fluorination, coupled with the dual reactivity of the boronic acid and formyl groups, provides a streamlined pathway to novel and diverse molecular entities. By understanding its properties, mastering its application in key reactions like the Suzuki-Miyaura coupling, and appreciating its structural nuances such as the potential for benzoxaborole formation, researchers can fully leverage its power to accelerate the discovery of next-generation therapeutics.

References

-

Dziadek, M., et al. (2017). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 22(12), 2274. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Xiamen ABLO Bio-tech Co., Ltd. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Available at: [Link]

-

Johansson, H., et al. (2018). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 158, 448-455. Available at: [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3045. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

-

Scott Rychnovsky Lab - UC Irvine. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

-

Klis, T., et al. (2007). 2,3-Difluoro-4-formylphenylboronic acid. Acta Crystallographica Section C, 63(Pt 3), o145-6. Available at: [Link]

-

Drug Discovery News. (2025). Biologic therapies push pharma to rethink inactive ingredients. Available at: [Link]

-

Wikipedia. (n.d.). 4-Formylphenylboronic acid. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 870718-06-2 | 6660-3-3A | MDL MFCD04974116 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. 2,3-二氟-3-甲酰基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2 3-DIFLUORO-4-FORMYPHENYLBORONIC ACID | 480424-84-8 [amp.chemicalbook.com]

- 7. 2,3-Difluoro-4-formylphenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 2,4-Difluoro-3-formylphenylboronic Acid

Introduction: The Significance of Precise Characterization in Drug Discovery

In the landscape of modern drug development and materials science, substituted phenylboronic acids are indispensable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including a multitude of pharmaceuticals.[1] The compound of interest, 2,4-Difluoro-3-formylphenylboronic acid (CAS 870718-06-2), presents a unique combination of functional groups: a boronic acid moiety for coupling reactions, two electron-withdrawing fluorine atoms that modulate the reactivity and acidity of the boronic acid, and a formyl group that offers a handle for further synthetic transformations.[2][3]

The precise and unambiguous characterization of such a molecule is paramount. A thorough understanding of its spectral properties not only confirms its identity and purity but also provides insights into its electronic structure and potential reactivity. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, grounded in the principles of spectroscopic analysis and supported by data from analogous compounds. While experimental data for this specific molecule is not publicly available, this guide will serve as a comprehensive predictive framework for researchers and scientists.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name (2,4-difluoro-3-formylphenyl)boronic acid, is presented below.[4] Its molecular formula is C₇H₅BF₂O₃, with a monoisotopic mass of 186.02998 Da.[4]

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR will provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the aldehyde proton, and the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and formyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~10.2 | s | 1H | CHO | The aldehyde proton is highly deshielded and typically appears as a singlet in the region of 9-10 ppm. |

| ~8.2 | br s | 2H | B(OH)₂ | The boronic acid protons are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and solvent. |

| ~7.8 | t, J ≈ 8 Hz | 1H | Ar-H | This signal is expected for the proton at position 6, coupled to the adjacent fluorine at position 2 and the proton at position 5. |

| ~7.4 | ddd, J ≈ 8, 4, 2 Hz | 1H | Ar-H | This signal is predicted for the proton at position 5, coupled to the two fluorine atoms and the adjacent proton. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts will be significantly affected by the attached fluorine atoms, exhibiting C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale and Comparative Insights | | :--- | :--- | :--- | :--- | :--- | | ~190 | d | C=O | The carbonyl carbon of the aldehyde is expected in this region, showing a small coupling to the fluorine at position 2. | | ~165 | dd, ¹JCF ≈ 250 Hz | C-F | The carbon directly attached to the fluorine at position 2 will show a large one-bond C-F coupling constant. | | ~160 | dd, ¹JCF ≈ 250 Hz | C-F | The carbon directly attached to the fluorine at position 4 will also exhibit a large one-bond C-F coupling constant. | | ~135 | d | Ar-C | Aromatic carbon chemical shifts are influenced by the substitution pattern. | | ~125 | d | Ar-C | | | ~115 | t | Ar-C | | | ~110 | (broad) | C-B | The carbon attached to the boron atom often shows a broad signal due to the quadrupolar nature of the boron nucleus and is sometimes not observed. |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The chemical shifts are reported relative to a standard, commonly CFCl₃.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |

| ~ -110 | d | F at C-2 | The chemical shift is influenced by the ortho-formyl group. Coupling to the adjacent aromatic proton is expected. |

| ~ -130 | d | F at C-4 | The chemical shift is influenced by the ortho-boronic acid group. Coupling to the adjacent aromatic proton is expected. |

Predicted ¹¹B NMR Spectral Data

¹¹B NMR provides information about the coordination state of the boron atom. For a trigonal planar boronic acid, a single broad peak is expected.

| Predicted Chemical Shift (δ, ppm) | Peak Shape | Assignment | Rationale and Comparative Insights |

| ~28-33 | Broad | B(OH)₂ | The chemical shift for arylboronic acids typically falls in this range, indicating a tricoordinate boron center.[5] |

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Molecular Ion and Fragmentation Pattern

For this compound (MW: 185.92), the following ions are anticipated in an electrospray ionization (ESI) mass spectrum:

| m/z (predicted) | Ion | Rationale |

| 187.0373 | [M+H]⁺ | Protonated molecular ion in positive ion mode. |

| 209.0192 | [M+Na]⁺ | Sodium adduct, common in ESI-MS. |

| 185.0227 | [M-H]⁻ | Deprotonated molecular ion in negative ion mode. |

| 169.0272 | [M+H-H₂O]⁺ | Loss of a water molecule from the protonated molecular ion. |

Key Fragmentation Pathways:

-

Loss of H₂O: Dehydration of the boronic acid moiety is a common fragmentation pathway.

-

Loss of B(OH)₂: Cleavage of the C-B bond can lead to a fragment corresponding to the difluoro-formyl-phenyl cation.

-

Decarbonylation: Loss of CO from the formyl group is another plausible fragmentation step.

Caption: Predicted major fragmentation pathways for this compound in positive ion ESI-MS.

Part 3: Experimental Protocols

To obtain high-quality NMR and MS data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the exchangeable B(OH)₂ protons.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

-

Tune and match the probe for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.

-

Shim the magnetic field to achieve good line shape and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe the C-B signal.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum using an appropriate spectral width.

-

¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

-

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F and ¹¹B).

-

Caption: Workflow for acquiring high-quality NMR data.

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes over an appropriate m/z range.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.

-

Analyze the fragmentation pattern to elucidate the structure.

-

Conclusion

This technical guide provides a comprehensive predictive framework for the NMR and mass spectrometry analysis of this compound. By understanding the expected spectral features and employing robust experimental protocols, researchers can confidently characterize this important building block. The principles and comparative data presented herein serve as a valuable resource for scientists engaged in the synthesis and application of novel organoboron compounds.

References

-

Klis, T., Luliński, S., & Serwatowski, J. (2007). 2,3-Difluoro-4-formylphenylboronic acid. Acta Crystallographica Section C: Crystal Structure Communications, 63(3), o145-o146. [Link]

-

Kowalska, K., Adamczyk-Woźniak, A., Gajowiec, P., & Sporzyński, A. (2016). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Fluorine Chemistry, 187, 1-8. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Wikipedia contributors. (2023, November 13). Boronic acid. In Wikipedia, The Free Encyclopedia. Retrieved 10:14, January 7, 2026, from [Link]

Sources

- 1. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]

- 2. This compound 870718-06-2 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C7H5BF2O3) [pubchemlite.lcsb.uni.lu]

- 5. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals [scispace.com]

A Technical Guide to the Crystal Structure of Difluorinated Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. Phenylboronic acids, valued for their utility in synthesis and as pharmacophores, are frequently subjected to fluorination to modulate their physicochemical and biological properties. This technical guide provides an in-depth analysis of the solid-state structures of difluorinated phenylboronic acids, moving beyond a simple catalog of structures to explain the causal relationships between fluorine substitution patterns and the resulting supramolecular architecture. We will explore how difluorination impacts hydrogen bonding, molecular packing, and conformational preferences, offering field-proven insights into the rational design of crystalline materials. This guide is structured to be a self-validating resource, grounding key mechanistic claims in authoritative references and detailed experimental protocols.

Introduction: The Rationale for Fluorinating Phenylboronic Acids

Phenylboronic acids, characterized by the -B(OH)₂ functional group, are remarkably versatile molecules. They are indispensable reagents in Suzuki-Miyaura cross-coupling reactions and serve as key building blocks in supramolecular chemistry and materials science.[1][2] In medicinal chemistry, the boronic acid moiety is a crucial pharmacophore, known for its ability to form reversible covalent bonds with serine proteases and recognize saccharides.[3][4]

The introduction of fluorine substituents onto the phenyl ring is a well-established strategy to fine-tune molecular properties.[5][6] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a weak hydrogen bond acceptor—can profoundly influence:

-

Acidity (pKa): Fluorine's strong electron-withdrawing inductive effect increases the Lewis acidity of the boron center, which is critical for biological activity and analyte binding.[5][7] This effect is position-dependent, with ortho substitution often leading to the most significant increase in acidity, partly due to the potential for intramolecular hydrogen bonding.[7]

-

Lipophilicity: Fluorination generally enhances a molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.[5]

-

Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug.

-

Molecular Conformation and Crystal Packing: In the solid state, fluorine substitution introduces new, albeit weak, intermolecular interactions (e.g., C-H···F) and can alter molecular dipole moments, thereby influencing crystal packing and potentially leading to polymorphism.[8][9]

Understanding the crystal structure of difluorinated phenylboronic acids is therefore not merely an academic exercise. For drug development professionals, it provides critical insights into solubility, dissolution rate, stability, and manufacturability of an API—all of which are dictated by the solid-state arrangement of molecules.

Supramolecular Synthons: The Building Blocks of Boronic Acid Crystals

Like carboxylic acids, phenylboronic acids reliably form hydrogen-bonded dimeric units.[1][3] The primary and most robust supramolecular synthon is the centrosymmetric dimer, formed by two O-H···O hydrogen bonds between the boronic acid groups of two separate molecules. This interaction is described using graph-set notation as an R²₂(8) motif.[3]

The relative orientation of the two hydroxyl groups on the boron atom gives rise to different conformers (syn or anti). While calculations show the syn,anti conformer to be the most stable for the monomer in the gas phase, the energetic landscape is shallow.[2][10] This conformational flexibility allows boronic acids to adopt various hydrogen-bonding networks in the solid state, driven by the demands of efficient crystal packing and competing intermolecular interactions.[2][10] The majority of fluoro-substituted boronic acids crystallize forming these characteristic dimeric synthons with a syn,anti arrangement of hydroxyl groups.[7]

Caption: The primary O-H···O hydrogen-bonded R²₂(8) dimer.

The Influence of Difluorination on Crystal Architecture

The introduction of two fluorine atoms significantly diversifies the potential supramolecular landscape. The positions of the fluorine atoms dictate the interplay between the robust O-H···O dimer and weaker, yet structurally significant, interactions such as O-H···F and C-H···F hydrogen bonds.[7][8]

Case Study: 2,4-Difluorophenylboronic Acid

The crystal structure of 2,4-difluorophenylboronic acid (2,4-DFPBA) provides an excellent example of this complexity.[3][11][12] The molecules first form the expected inversion dimers via strong O-H···O hydrogen bonds.[1][3] However, the fluorine atoms then play a crucial directive role.

-

Intramolecular O-H···F Interaction: The ortho-fluorine atom (at the 2-position) engages in an intramolecular O-H···F hydrogen bond with one of the boronic acid hydroxyl groups.[1][3] This interaction helps to reinforce a planar conformation of the molecule, promoting electronic delocalization between the boronic acid group and the aromatic ring.[3][11][12]

-

Intermolecular O-H···F Interaction: The same hydroxyl hydrogen atom that participates in the intramolecular bond is also involved in an intermolecular O-H···F hydrogen bond with the para-fluorine atom (at the 4-position) of a neighboring dimer.[1][3]

This combination of O-H···O and bifurcated O-H···F interactions links the primary dimeric units into two-dimensional sheets, demonstrating that fluorine is an essential structural component in the overall crystal packing.[3]

Caption: Logical flow of interactions in 2,4-DFPBA crystals.

Positional Isomerism and Packing Diversity

The specific placement of the two fluorine atoms is critical. While the R²₂(8) dimer is a common feature, the way these dimers pack is highly dependent on the isomer.

-

2,6-Difluorophenylboronic Acid: The presence of two bulky ortho-fluorine atoms can sterically hinder the boronic acid group, causing it to twist out of the plane of the phenyl ring. This disrupts the planarity seen in the 2,4-isomer and can lead to different packing arrangements.

-

3,5-Difluorophenylboronic Acid: With no ortho substituents, the boronic acid group can remain relatively coplanar with the ring. The fluorine atoms are positioned to direct intermolecular interactions, such as C-H···F bonds, that stitch the primary dimers together in unique ways, often differing significantly from the sheet-like structure of 2,4-DFPBA.

This differentiation at the higher-order supramolecular level is where weak C-H···F and C-H···O interactions play a primary role in defining the final crystal structure.[7]

Data Presentation: Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two difluorinated phenylboronic acid derivatives, highlighting the structural impact of isomerism.

| Parameter | (2,5-Difluoro-1,4-phenylene)diboronic acid | 2,4-Difluorophenylboronic acid |

| Chemical Formula | C₆H₆B₂F₂O₄ | C₆H₅BF₂O₂ |

| Molecular Weight | 201.73 g/mol | 157.91 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| Unit Cell a (Å) | 3.7617(11) | 3.7617 (11) |

| Unit Cell b (Å) | 12.347(4) | 12.347 (4) |

| Unit Cell c (Å) | 14.620(4) | 14.620 (4) |

| Unit Cell β (°) | 95.450(5) | 95.450 (5) |

| Cell Volume (ų) | 676.0(3) | 676.0 (3) |

| Key H-Bonds | O-H···O | O-H···O, O-H···F (intra & inter) |

| (Data for 2,4-Difluorophenylboronic acid sourced from references[1][3]. Data for (2,5-Difluoro-1,4-phenylene)diboronic acid sourced from reference[13].) |

Experimental Protocols: From Synthesis to Structure

The trustworthiness of crystallographic data hinges on a meticulous and self-validating experimental workflow. High-quality single crystals are paramount for successful X-ray diffraction analysis.[13]

Synthesis and Crystallization Workflow

Objective: To obtain single crystals of a difluorinated phenylboronic acid suitable for X-ray diffraction.

Rationale: The choice of crystallization method is critical. Slow evaporation is often effective for boronic acids as it allows for the gradual, ordered assembly of molecules from a saturated solution into a low-energy crystalline state. The solvent choice (e.g., water, ethanol) is determined by the compound's solubility profile.[13]

Step-by-Step Methodology:

-

Synthesis: Synthesize the target difluorophenylboronic acid using an established literature procedure, such as the fluorination of an aryl boronic acid with acetyl hypofluorite or purchase from a commercial supplier.[14] Purify the crude product by recrystallization or column chromatography to ≥98% purity.

-

Solution Preparation: Dissolve the purified compound in a suitable solvent (e.g., deionized water for 2,4-DFPBA) with gentle heating to create a near-saturated solution.[1][3]

-

Slow Evaporation: Filter the warm solution into a clean vial. Cover the vial with a cap that is loosely fitted or with parafilm perforated with a few small holes. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature. Allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once well-formed crystals with sharp edges (typically 0.1-0.5 mm in size) are observed, carefully harvest them from the mother liquor using a spatula or pipette.[13] Wash briefly with a small amount of cold solvent and allow to air dry.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Objective: To determine the precise three-dimensional atomic arrangement of the crystallized compound.

Rationale: SCXRD is the definitive method for determining crystal structures. Cooling the crystal to a low temperature (e.g., 100 K) is standard practice to minimize atomic thermal vibrations, resulting in a sharper diffraction pattern and a more precise structural model.[13]

Caption: Standard workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology:

-

Crystal Mounting: Select a suitable crystal under a microscope. Mount it on a cryoloop using a minimal amount of cryoprotectant oil and attach it to a goniometer head.[13]

-

Data Collection: Place the goniometer on the diffractometer. Cool the crystal to the target temperature (e.g., 100 K or 293 K).[13] A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used.[13] Collect a series of diffraction images while rotating the crystal.[13]

-

Data Reduction: Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections. This step yields the unit cell parameters and space group.[13]

-

Structure Solution: Employ direct methods or Patterson methods using software like SHELXS to generate an initial electron density map and an initial model of the atomic positions.[13]

-

Structure Refinement: Refine the initial model using full-matrix least-squares methods (e.g., with SHELXL).[13] This iterative process minimizes the difference between the observed diffraction data and the data calculated from the model, optimizing atomic coordinates and thermal parameters.

-

Validation: The final model is validated by checking for chemical sense, reasonable bond lengths and angles, and a low R-factor (residual factor), which indicates a good fit between the model and the experimental data.

Conclusion and Outlook

The crystal structures of difluorinated phenylboronic acids are governed by a delicate balance of forces. While the robust O-H···O dimeric synthon provides the primary organizational framework, the position of the fluorine substituents is the critical determinant of higher-order structure. Through a combination of intramolecular and intermolecular O-H···F and C-H···F interactions, difluorination allows for the engineering of diverse supramolecular architectures, from planar sheets to more complex three-dimensional networks.

For professionals in drug development, this guide underscores the necessity of early and thorough solid-state characterization. The substitution pattern that may be optimal for biological activity could lead to undesirable solid-state properties, such as poor solubility or problematic polymorphism. A proactive, structure-informed approach, grounded in the principles outlined here, enables the rational design of boronic acid-based APIs with optimized properties for clinical success. Future work in this area will likely focus on co-crystallization strategies, using the predictable synthons of difluorophenylboronic acids to build novel multi-component solids with tailored physical properties.

References

-

Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44–o45. Available from: [Link]

-

Gajda, I., et al. (2014). Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals. Crystal Growth & Design. Available from: [Link]

-

Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Available from: [Link]

-

Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2008). 2,4-Difluorophenylboronic acid. ResearchGate. Available from: [Link]

-

Barba Hernández, M., et al. (2024). Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis. CoLab. Available from: [Link]

-

Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2008). 2,4-Difluoro-phenyl-boronic acid. PubMed. Available from: [Link]

-

Talwelkar Shimpi, M., et al. (2023). The supramolecular synthons present in the crystal structures of... ResearchGate. Available from: [Link]

-

Varughese, S., et al. (2011). Phenylboronic acids in crystal engineering: Utility of the energetically unfavorable syn,syn-conformation in co-crystal design. ResearchGate. Available from: [Link]

-

Varughese, S., et al. (2011). Interaction energies of supramolecular synthons. ResearchGate. Available from: [Link]

-

Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2008). 2,4-Difluoro-phenyl-boronic Acid. AMiner. Available from: [Link]

-

The hydrogen-bonding pattern. Hydrogen bonds are shown as dashed lines. ResearchGate. Available from: [Link]

-

Bernstein, J., et al. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Semantic Scholar. Available from: [Link]

-

Dąbrowski, M. (2016). Hydrogen bonds in boronic acids and their complexes. ResearchGate. Available from: [Link]

-

Gilmore, J., et al. (2011). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC. Available from: [Link]

-

Berger, R., et al. (2011). Fluorine in Crystal Engineering ? ?The Little Atom That Could?. ResearchGate. Available from: [Link]

-

Dąbrowski, M., et al. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. Available from: [Link]

-

Dąbrowski, M. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. ResearchGate. Available from: [Link]

-

Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2,4-Difluoro-phenyl-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aminer.cn [aminer.cn]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]

A Technical Guide to the Applications of 2,4-Difluoro-3-formylphenylboronic Acid in Modern Chemistry

Introduction: A Uniquely Positioned Building Block

In the vast landscape of chemical reagents, certain molecules distinguish themselves through a unique combination of reactivity, functionality, and structural attributes. 2,4-Difluoro-3-formylphenylboronic acid (CAS 870718-06-2) is one such compound.[1][2] At its core, it is a trifunctional building block, presenting chemists with a boronic acid, a reactive aldehyde (formyl group), and a difluorinated phenyl ring. This strategic arrangement of functional groups is not a coincidence; it is a deliberate design that unlocks significant advantages in pharmaceutical discovery and materials science.

The presence of two electron-withdrawing fluorine atoms profoundly influences the molecule's properties. They increase the Lewis acidity of the boronic acid group, which can accelerate cross-coupling reactions.[3] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate binding affinity of drug candidates.[4] The formyl group serves as a versatile synthetic handle, allowing for a host of subsequent transformations such as reductive amination, oxidation, or olefination, enabling the rapid generation of diverse molecular libraries.[4]

This guide provides an in-depth exploration of the core applications of this compound, moving beyond a simple catalog of reactions to explain the causality behind its utility and providing practical, field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective application.

| Property | Value | Reference |

| CAS Number | 870718-06-2 | [1][2][5] |

| Molecular Formula | C₇H₅BF₂O₃ | [1][2][6][7] |

| Molecular Weight | 185.92 g/mol | [1][2] |

| Melting Point | 206-210 °C | |

| Boiling Point | 332.5±52.0 °C (Predicted) | [7] |

| pKa | 7.72±0.58 (Predicted) | [7] |

| Appearance | Solid | N/A |

Core Application 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless complex molecules.[3][8] this compound is an exemplary coupling partner in this reaction, valued for its reliability and the unique functionalities it introduces into the target molecule.

Mechanistic Rationale and Advantages

The efficacy of this reagent in Suzuki-Miyaura coupling is directly linked to its electronic properties. The catalytic cycle, illustrated below, involves oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the difluorinated ring facilitates the transmetalation step—the transfer of the aryl group from boron to the palladium center. This step is often rate-limiting, and its acceleration can lead to higher yields, shorter reaction times, and milder reaction conditions, which is particularly crucial when dealing with thermally sensitive substrates.[3]

Boronic acids that are prone to rapid protodeboronation (decomposition) under basic reaction conditions can be challenging substrates.[3] While this specific molecule is not as unstable as some polyfluorophenyl or heteroaryl boronic acids, the use of advanced palladium precatalysts and carefully controlled conditions ensures high-efficiency coupling.[3]

Protocol: Synthesis of a Biaryl Compound

This protocol is an illustrative example of a typical Suzuki-Miyaura coupling reaction. The specific conditions, particularly the choice of catalyst, ligand, and base, may require optimization depending on the coupling partner.

Objective: To couple this compound with an aryl bromide (e.g., 4-bromoanisole).

Materials:

-

This compound (1.2 equiv.)

-

4-Bromoanisole (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos.

-

Potassium carbonate (K₂CO₃, 2.5 equiv.)

-

1,4-Dioxane and Water (4:1 solvent mixture)

-

Nitrogen or Argon source for inert atmosphere

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, this compound, and potassium carbonate.

-

Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate and the phosphine ligand. The use of pre-catalysts can simplify this step and improve reproducibility.[3]

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 12 hours.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Core Application 2: A Scaffold for Kinase Inhibitor Synthesis

The unique substitution pattern of this compound makes it an invaluable building block in medicinal chemistry, particularly for the synthesis of protein kinase inhibitors.[9][10] Kinases are a critical class of drug targets, and small molecules that can inhibit their activity are central to the treatment of cancer and inflammatory diseases.[11][12][13][14][15]

Rationale in Drug Design

-

Scaffold Rigidity and Vectorial Projection: The phenylboronic acid core provides a rigid scaffold. Following a Suzuki coupling, the attached aryl group and the native formyl and fluoro groups are projected in well-defined vectors, which is essential for precise interaction with the amino acid residues in a kinase's ATP-binding pocket.

-

Hydrogen Bonding and Halogen Bonding: The formyl group can act as a hydrogen bond acceptor. The fluorine atoms can participate in favorable halogen bonding interactions, a non-covalent interaction that is increasingly recognized for its role in enhancing ligand-protein binding affinity.

-

Derivatization Handle: The formyl group is the key to library synthesis. It allows for the introduction of various amine-containing side chains via reductive amination, enabling chemists to rapidly explore the structure-activity relationship (SAR) and optimize for potency and selectivity.

An example of its utility is in the development of inhibitors for kinases like the inositol phosphate multikinase (IPMK), where precise molecular architecture is key to achieving high potency and selectivity.[11]

Core Application 3: Boronate Affinity Materials for Glycoproteomics

Beyond organic synthesis, this compound has found a sophisticated application in materials science and analytical chemistry as a ligand for boronate affinity materials (BAMs).[16][17] BAMs are used for the selective capture and enrichment of cis-diol-containing biomolecules, such as glycoproteins, nucleosides, and saccharides, which are important biomarkers for disease diagnosis.[16][17]

The pH-Dependent Binding Advantage

The core of this technology is the reversible covalent interaction between the boronic acid and a cis-diol. This interaction is pH-dependent. For most conventional phenylboronic acids, binding occurs under alkaline conditions (pH > 8), which can be detrimental to the structure and function of sensitive proteins.[16]

This is where the unique electronics of this compound become a critical advantage. The two electron-withdrawing fluorine atoms lower the pKa of the boronic acid.[16][17] This increased acidity allows the boronate-diol esterification to occur at a much lower, more biocompatible pH, often around 6.0.[16][17] This enables the gentle and efficient capture of glycoproteins from complex biological samples like urine or blood plasma without requiring harsh pH adjustments.[17]

| Boronic Acid Ligand | Typical Binding pH | Key Feature | Reference |

| 3-Aminophenylboronic acid (APBA) | > 8.5 | Conventional, requires alkaline conditions | [16] |

| 4-Vinylphenylboronic acid (VPBA) | > 8.0 | Conventional, requires alkaline conditions | [16] |

| This compound (DFFPBA) | ~ 6.0 | Biocompatible pH due to EWGs | [16][17] |

| 3-Pyridinylboronic acid | ~ 4.5 | Very low binding pH due to heteroatom | [16][17] |

The formyl group, while not directly involved in the binding, provides the reactive site needed to covalently attach the molecule to a solid support, such as silica or magnetic nanoparticles, to create the affinity chromatography column or beads.

Conclusion

This compound is more than just another reagent; it is a testament to the power of rational molecular design. The strategic placement of its three functional groups—the boronic acid for coupling, the fluorines for electronic modulation, and the formyl group for derivatization—creates a versatile and powerful tool for chemists. Its applications, spanning the high-yield synthesis of biaryl scaffolds for drug discovery to the creation of advanced materials for biomedical diagnostics, underscore its importance. For researchers aiming to accelerate their discovery programs, a deep understanding of this building block's capabilities and the chemical principles that govern them is not just beneficial—it is essential.

References

-

Ye, Z., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Available at: [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). Autech Industry Co.,Limited. Retrieved January 7, 2026, from [Link]

-

Synthesis and Applications of Boronate Affinity Materials. (2017). American Chemical Society. Retrieved January 7, 2026, from [Link]

- Process for preparing highly pure formylphenylboronic acids. (n.d.). Google Patents.

- Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.

-

Klis, T., Lulinski, S., & Serwatowski, J. (2007). 2,3-Difluoro-4-formylphenylboronic acid. Acta Crystallographica Section C, 63(Pt 3), o145-6. Available at: [Link]

-

Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

-

Wang, H., et al. (2024). Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. bioRxiv. Available at: [Link]

- Method for producing formylphenylboronic acids. (n.d.). Google Patents.

- Substituted biaryl compounds. (n.d.). Google Patents.

-

This compound (C7H5BF2O3). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]

-

Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). Keio University. Available at: [Link]

-

Synthesis of Protein Kinase Inhibitors. (2025). ResearchGate. Available at: [Link]

-

Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry. Available at: [Link]

- Substituted phenyl boronic acid containing polymers and methods of use. (n.d.). Google Patents.

-

Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2019). MDPI. Available at: [Link]

-

Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (2025). ResearchGate. Available at: [Link]

-

Design and synthesis of close analogs of LCRF-0004, a potent and selective RON receptor tyrosine kinase inhibitor. (2015). Semantic Scholar. Available at: [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules?. (n.d.). ChemRxiv. Retrieved January 7, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). PMC - PubMed Central. Available at: [Link]

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2018). MDPI. Available at: [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (2006). Organic Syntheses. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 870718-06-2 | 6660-3-3A | MDL MFCD04974116 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. rndmate.com [rndmate.com]

- 6. PubChemLite - this compound (C7H5BF2O3) [pubchemlite.lcsb.uni.lu]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. keio.elsevierpure.com [keio.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Design and synthesis of close analogs of LCRF-0004, a potent and selective RON receptor tyrosine kinase inhibitor. | Semantic Scholar [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2,4-Difluoro-3-formylphenylboronic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2,4-Difluoro-3-formylphenylboronic acid (CAS No. 870718-06-2) has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its unique trifunctional nature, featuring a boronic acid, two fluorine atoms, and a formyl group, provides medicinal chemists with a powerful tool for creating diverse molecular scaffolds. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. The fluorine substituents can enhance metabolic stability and binding affinity of drug candidates, while the aldehyde group offers a reactive handle for further derivatization and library synthesis. This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and key applications of this versatile reagent.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 870718-06-2 | |

| Molecular Formula | C₇H₅BF₂O₃ | |

| Molecular Weight | 185.92 g/mol | |

| Melting Point | 206-210 °C | |

| Appearance | White to off-white powder | Commercially available data |

| SMILES String | O=Cc1c(F)ccc(c1F)B(O)O | |

| InChI Key | PVAWONNALJEQJH-UHFFFAOYSA-N |

Commercial Availability

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. While availability and stock levels can fluctuate, the following companies are notable suppliers:

-

SynQuest Laboratories: Lists the compound with a purity of 95%.[2]

-

Santa Cruz Biotechnology: Offers the product as an organic building block.[1]

-

BOC Sciences: Provides the compound as a useful research chemical.

It is important to note that some larger suppliers, such as Sigma-Aldrich, have discontinued this specific product, highlighting the dynamic nature of the research chemical market. Researchers are advised to inquire directly with suppliers for current availability, purity specifications, and lead times.

Synthesis of this compound: A Methodological Overview

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Illustrative):

-

Formylation of 1,3-Difluoro-2-bromobenzene:

-

Dissolve 1,3-difluoro-2-bromobenzene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C.

-

After stirring for 1-2 hours, add anhydrous N,N-dimethylformamide (DMF) and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product (2,4-difluoro-3-bromobenzaldehyde) by column chromatography.

-

-

Synthesis of this compound:

-

Activate magnesium turnings in a flame-dried flask.

-

Add a solution of the purified 2,4-difluoro-3-bromobenzaldehyde in anhydrous THF to the magnesium turnings to initiate Grignard reagent formation.

-

In a separate flask, dissolve trimethyl borate in anhydrous THF and cool to -78 °C.

-

Slowly add the freshly prepared Grignard reagent to the trimethyl borate solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with an acidic workup (e.g., 1M HCl) and extract the product with an organic solvent.

-

The crude this compound can then be purified.

-

Purification and Quality Control

The purity of this compound is crucial for its successful application, particularly in sensitive catalytic reactions. Common impurities in boronic acid syntheses include borinic acids and homocoupled byproducts.

Purification Techniques:

-

Recrystallization: This is a common method for purifying solid boronic acids. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to ensure good recovery of the pure product.

-

Acid-Base Extraction: A process for purifying formylphenylboronic acids involves dissolving the crude material in an alkaline solution (pH 8-11) to form the soluble boronate salt, filtering off insoluble impurities, and then re-acidifying to precipitate the purified boronic acid.[4]

-

Derivatization: Boronic acids can be converted to their corresponding boronate esters (e.g., with pinacol) which are often more stable and easier to purify by chromatography. The pure ester can then be hydrolyzed back to the boronic acid.

Quality Control Workflow:

Caption: Quality control workflow for this compound.

Analytical Techniques for Quality Control:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the aldehyde proton and the aromatic protons.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹⁹F NMR: Crucial for verifying the presence and positions of the fluorine atoms.

-

¹¹B NMR: Can be used to characterize the boronic acid moiety.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present, such as the B-O-H and C=O stretching vibrations. The FTIR spectrum of a related compound, 4-vinylphenyl boronic acid, shows characteristic peaks for the boronic acid group.[5]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Applications in Drug Discovery: The Suzuki-Miyaura Coupling

The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[6] This palladium-catalyzed reaction allows for the formation of a C-C bond between the boronic acid and an organic halide or triflate, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceuticals.

Generalized Suzuki-Miyaura Coupling Protocol:

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Causality in Experimental Choices:

-

Palladium Catalyst: The choice of palladium catalyst and ligand is critical for the efficiency of the coupling reaction. For challenging substrates, more advanced phosphine ligands may be required to promote oxidative addition and reductive elimination.

-

Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and the suppression of side reactions like protodeboronation.

-

Solvent: A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents.

The presence of the two fluorine atoms on the phenyl ring of this compound can influence the electronic properties of the molecule, potentially affecting the rate and efficiency of the Suzuki-Miyaura coupling. The formyl group provides a valuable site for further chemical transformations, allowing for the rapid generation of a library of compounds from a common intermediate. This is a powerful strategy in lead optimization during the drug discovery process.

Conclusion and Future Outlook